2-Phenyl-2-butenal is an α,β-unsaturated aromatic aldehyde characterized by an α-phenyl ring and a β-methyl group. Commercially procured as a clear, slightly yellow liquid, it serves as a critical electrophilic building block in organic synthesis and a high-value intermediate in the flavor and fragrance industry. Its unique substitution pattern imparts distinct steric and electronic properties to the enal system, making it a highly selective substrate for asymmetric organocatalysis, biocatalytic reductions, and specialized cycloadditions. For industrial buyers, its primary value lies in its precursor suitability for synthesizing enantiopure 2-phenylbutanal derivatives, complex functionalized phthalimides, and specialized cocoa-like flavoring agents where standard aliphatic or β-aryl enals cannot be substituted [1].
Generic substitution with more common α,β-unsaturated aldehydes, such as cinnamaldehyde (β-phenyl) or crotonaldehyde (unsubstituted α-position), fails due to fundamentally different steric and electronic environments at the reactive alkene. The α-phenyl group in 2-phenyl-2-butenal provides critical stabilization for specific transition states, such as azadiene intermediates in benzannulations or inverse electron demand hetero-Diels-Alder reactions. Furthermore, in biocatalytic reductions, the steric bulk at the α-carbon is strictly required by specific enone reductases to achieve high enantioselectivity. Attempting to use cinnamaldehyde in these pathways alters regioselectivity, drastically reduces target yields, and fails to produce the required α-chiral centers downstream, making 2-phenyl-2-butenal an indispensable procurement choice for these specific synthetic routes [1].
In transition-metal-free, L-proline-catalyzed benzannulations with N-substituted maleimides, (E)-2-phenyl-2-butenal demonstrates superior reactivity compared to standard aliphatic enals. The reaction utilizing 2-phenyl-2-butenal yields 82% of the highly functionalized phthalimide product. In contrast, using 2-methyl-2-pentenal or citral under identical conditions results in lower yields of 72% and 71%, respectively[1]. The α-phenyl substitution effectively stabilizes the azadiene intermediate, driving the formal [4 + 2] cycloaddition forward.
| Evidence Dimension | Product Yield in Benzannulation |
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | 2-methyl-2-pentenal (72% yield) and citral (71% yield) |
| Quantified Difference | 10-11% absolute yield increase over aliphatic comparators |
| Conditions | L-proline (20 mol %), benzoic acid (10 mol %), toluene, 80 °C, 10-15 h |
The superior yield in complex cascade reactions makes this compound a highly efficient and cost-effective precursor for manufacturing bioactive phthalimide derivatives.
The production of enantiopure (R)-2-phenylbutanal is highly dependent on the reduction method. While standard chemical hydrogenation (e.g., Pd/C) of 2-phenyl-2-butenal yields a racemic mixture, biocatalytic reduction utilizing purified Saccharomyces cerevisiae enone reductases (E I and E II) strictly catalyzes the enantioselective reduction of both cis- and trans-2-phenyl-2-butenal into pure (R)-2-phenylbutanal[1]. The enzyme specifically recognizes the α-phenyl and β-alkyl steric bulk to enforce facial selectivity during hydride transfer.
| Evidence Dimension | Enantiomeric Purity of Reduction Product |
| Target Compound Data | Strictly (R)-2-phenylbutanal via enzymatic reduction |
| Comparator Or Baseline | Racemic mixture via standard catalytic hydrogenation |
| Quantified Difference | Complete enantioselectivity vs. 0% ee (racemic baseline) |
| Conditions | S. cerevisiae cytosolic enone reductases (E I and E II), pH 4.8 |
Enables direct procurement of a chiral intermediate that completely bypasses costly and low-yield downstream chiral resolution steps in pharmaceutical manufacturing.
2-Phenyl-2-butenal acts as a highly specialized heterodiene in Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder (HDA) reactions. When reacted with cyclopentadiene under optimized conditions (-20 °C, Me2AlCl catalyst), it yields the target dihydropyran in 71% isolated yield [1]. Standard enals lacking the electron-donating α-aryl substituent fail to undergo the necessary retro-Claisen rearrangement, instead yielding strictly standard [4+2] Diels-Alder adducts or complex unresolvable mixtures.
| Evidence Dimension | Dihydropyran Formation (HDA pathway) |
| Target Compound Data | 71% isolated yield of dihydropyran |
| Comparator Or Baseline | Unsubstituted enals (yield 0% dihydropyran, favor standard DA adducts) |
| Quantified Difference | Exclusive access to the HDA / retro-Claisen pathway |
| Conditions | 5-20 mol % Me2AlCl, cyclopentadiene (5 equiv), -20 °C, 20 h |
The specific α-phenyl substitution allows synthetic chemists to access highly functionalized chiral oxygen heterocycles that are otherwise synthetically inaccessible using generic enals.
In flavor formulation, 2-phenyl-2-butenal imparts a distinct 'cocoa, honey, and musty' organoleptic profile that is critical for imitation chocolate flavors. When compared to structural analogs like cinnamaldehyde (which imparts a sharp, spicy cinnamon note) or crotonaldehyde (pungent and acrid), 2-phenyl-2-butenal uniquely mimics the bitter chocolate character [1]. The specific combination of the α-phenyl ring and the β-methyl group is strictly required to trigger the relevant olfactory receptors for cocoa notes.
| Evidence Dimension | Organoleptic Profile |
| Target Compound Data | Cocoa, honey, floral notes |
| Comparator Or Baseline | Cinnamaldehyde (spicy/cinnamon) / Crotonaldehyde (pungent) |
| Quantified Difference | Non-substitutable flavor profile for chocolate imitation |
| Conditions | Sensory evaluation in food additive formulations (FEMA No. 3224) |
For flavor procurement, the exact stereoelectronic structure is non-substitutable for achieving authentic cocoa notes in GRAS-approved commercial formulations.
Ideal for biocatalytic workflows requiring the production of (R)-2-phenylbutanal. By leveraging its compatibility with specific yeast enone reductases, procurement of this compound allows manufacturers to avoid racemic mixtures and bypass expensive downstream chiral resolution steps [1].
The preferred enal precursor for L-proline-catalyzed benzannulations with maleimides. Its superior yield profile in these cascade reactions makes it the optimal choice for the high-throughput synthesis of COX-2 inhibitors and other bioactive phthalimide derivatives [2].
Essential for Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reactions. It provides a direct, high-yield route to complex oxygen heterocycles that are frequently required in the total synthesis of complex natural products[3].
A critical, non-substitutable ingredient in the formulation of artificial chocolate and cocoa flavors. It meets specific JECFA and FEMA GRAS purity specifications, providing the necessary bitter chocolate and honey notes that cannot be achieved with cinnamaldehyde or aliphatic enals [4].
Irritant